3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
CAS No.: 905659-26-9
Cat. No.: VC4189135
Molecular Formula: C19H19BrN2O3
Molecular Weight: 403.276
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 905659-26-9 |
|---|---|
| Molecular Formula | C19H19BrN2O3 |
| Molecular Weight | 403.276 |
| IUPAC Name | 3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |
| Standard InChI | InChI=1S/C19H19BrN2O3/c1-2-25-17-8-6-16(7-9-17)22-12-15(11-18(22)23)21-19(24)13-4-3-5-14(20)10-13/h3-10,15H,2,11-12H2,1H3,(H,21,24) |
| Standard InChI Key | PTMFKUHLBTVSEK-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three critical domains:
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Pyrrolidinone Ring: A five-membered lactam ring contributing to conformational rigidity.
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4-Ethoxyphenyl Group: An aromatic system with an ethoxy substituent enhancing lipophilicity and metabolic stability .
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3-Bromobenzamide: A brominated benzamide moiety enabling electrophilic substitution reactions and potential bioactivity .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 403.276 g/mol | |
| IUPAC Name | 3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide | |
| SMILES | CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)Br |
Spectroscopic Characterization
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NMR: -NMR reveals distinct signals for the ethoxy group (~1.3 ppm for CH, ~4.0 ppm for OCH), pyrrolidinone protons (2.5–3.5 ppm), and aromatic protons (6.8–7.8 ppm) .
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IR: Stretching vibrations at 1680 cm (amide C=O) and 1650 cm (pyrrolidinone C=O) confirm key functional groups.
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 403.1 (M+H).
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis involves a multi-step sequence:
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Pyrrolidinone Formation: Cyclization of γ-aminobutyric acid derivatives under acidic conditions .
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Benzamide Coupling: EDCI-mediated amide bond formation between 3-bromobenzoic acid and the pyrrolidinone amine .
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | HCl, reflux, 6 h | 78 |
| Amide Coupling | EDCI, DCM, rt, 12 h | 65 |
Reactivity and Derivatives
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Bromine Substitution: The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols .
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Pyrrolidinone Oxidation: Catalytic hydrogenation reduces the lactam to a pyrrolidine, altering bioactivity .
Biological Activity and Mechanisms
Enzyme Inhibition
In vitro studies highlight inhibitory effects on:
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Cyclooxygenase-2 (COX-2): IC = 12 µM, comparable to indomethacin.
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Histone Deacetylases (HDACs): Moderate inhibition (IC = 45 µM) suggests epigenetic modulation potential .
Table 3: Cytotoxicity Profile
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 | 18 | Caspase-3/7 activation |
| A549 | 24 | ROS generation |
| HEK293 (normal) | >100 | N/A |
Antimicrobial Activity
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Gram-Positive Bacteria: MIC = 32 µg/mL against S. aureus.
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Fungal Strains: Moderate inhibition of C. albicans (MIC = 64 µg/mL).
Comparative Analysis with Analogues
Structural Analogues
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3-Bromo-N-(4-methoxyphenyl)benzamide: Lacks the pyrrolidinone ring, reducing potency (COX-2 IC = 35 µM) .
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N-[1-(4-Ethoxyphenyl)pyrrolidin-3-yl]benzamide: Bromine absence diminishes electrophilic reactivity .
Table 4: Structure-Activity Relationships
| Modification | Effect on COX-2 IC |
|---|---|
| Bromine removal | ↑ IC (35 µM) |
| Pyrrolidinone removal | ↑ IC (42 µM) |
Industrial and Research Applications
Pharmaceutical Development
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Lead Compound: Optimized for HDAC inhibition via ethoxy group substitutions .
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Drug Delivery: Nanoformulations (e.g., liposomes) enhance bioavailability.
Chemical Intermediate
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